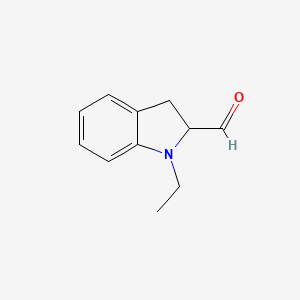

1-Ethylindoline-2-carbaldehyde

Description

1-Ethylindoline-2-carbaldehyde is a heterocyclic organic compound featuring a saturated indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) substituted with an ethyl group at the 1-position and a formyl group (-CHO) at the 2-position. The ethyl group enhances steric and electronic effects, influencing reactivity and selectivity in cycloaddition or nucleophilic addition reactions.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-ethyl-2,3-dihydroindole-2-carbaldehyde |

InChI |

InChI=1S/C11H13NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-6,8,10H,2,7H2,1H3 |

InChI Key |

KVFUYPOSSRATDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(CC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethylindoline-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indoline with ethyl bromide in the presence of a base to introduce the ethyl group. The resulting 1-ethylindoline is then oxidized to form the aldehyde group at the second position . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethylindoline-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include 1-ethylindoline-2-carboxylic acid, 1-ethylindoline-2-methanol, and various substituted indoline derivatives .

Scientific Research Applications

1-Ethylindoline-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethylindoline-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole core and aldehyde group. The indole ring can bind to various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function . These interactions can affect multiple molecular pathways, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Aldehyde-Containing Heterocycles

Key Observations:

Substituent Effects :

- The 1-ethyl group in 1-Ethylindoline-2-carbaldehyde introduces steric hindrance, which may slow nucleophilic attacks at the 2-position compared to less bulky analogs like 1-acetylpyrrolidine-2-carbaldehyde .

- Electron-withdrawing groups (e.g., azide in 2-Azido-1-ethylindole-3-carbaldehyde) increase aldehyde electrophilicity, favoring condensation reactions .

Applications :

- Indoline- and pyrrolidine-carbaldehydes are often used in asymmetric catalysis due to their chiral centers .

- Indole-3-carbaldehydes with aromatic substituents (e.g., pyridinyl) exhibit ligand properties in metal coordination chemistry .

Limitations and Challenges

- Synthetic Accessibility : 1-Ethylindoline-2-carbaldehyde requires multi-step synthesis, including indoline ring formation and selective ethylation, which may limit yield compared to simpler pyrrolidine analogs .

- Stability : Aldehydes are prone to oxidation; the indoline core may offer better stability than indole derivatives under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.